4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
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Overview
Description
The compound “4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide” is a complex organic molecule. It contains a benzylsulfonyl group, a butanamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin group .
Molecular Structure Analysis
The molecular structure of this compound would likely be largely planar due to the presence of the benzyl and dioxin rings . The exact geometry would depend on the specific arrangement of these groups and the presence of any substituents.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. For example, the benzylsulfonyl group might undergo reactions with nucleophiles, and the butanamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Screening
- A study focused on synthesizing a series of ethylated sulfonamides incorporating 1,4-benzodioxane moiety, including derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides. These compounds were tested against various enzymes and bacterial strains, showing good inhibitory activity against lipoxygenase and moderate against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Some derivatives exhibited good antibacterial properties (Irshad et al., 2016).
Antibacterial Agents
- Research was conducted to investigate the antibacterial potential of N-substituted sulfonamides bearing benzodioxane moiety. These compounds showed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).
Enzyme Inhibition
- Another study synthesized new sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weaker against acetylcholinesterase. Molecular docking results were consistent with in vitro enzyme inhibition data (Abbasi et al., 2019).
Chemical Synthesis Techniques
- A facile copper-catalyzed aminosulfonylation method was developed for O-homoallyl benzimidates with sodium sulfinates, yielding bioactive 1,3-oxazines. This method is noted for its cheap catalyst and simple operation (Dong et al., 2021).
Biological Evaluation and Molecular Docking
- N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives were synthesized and evaluated for their activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Some compounds demonstrated promising activity against lipoxygenase and moderate activity against other enzymes. They also showed antimicrobial and hemolytic activities (Irshad et al., 2019).
Angiotensin II Antagonism
- Triazolinone biphenylsulfonamide derivatives were investigated as angiotensin II antagonists. They exhibited high affinity for the AT1 receptor subtype and increased AT2 binding, showing efficacy in animal models (Ashton et al., 1994).
Mechanism of Action
Target of Action
It is generally related to compounds useful as immunomodulators .
Mode of Action
It is suggested that it may interact with its targets to modulate the immune response .
Biochemical Pathways
Given its potential role as an immunomodulator, it may influence pathways related to immune response .
Result of Action
As a potential immunomodulator, it may influence immune cell function and response .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-19(20-16-8-9-17-18(13-16)25-11-10-24-17)7-4-12-26(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZPVAFKPRSIIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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